molecular formula C13H29OP B155633 1-[hexyl(methyl)phosphoryl]hexane CAS No. 1831-65-8

1-[hexyl(methyl)phosphoryl]hexane

Cat. No.: B155633
CAS No.: 1831-65-8
M. Wt: 232.34 g/mol
InChI Key: SXSPHZYWRUCEOB-UHFFFAOYSA-N
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Description

1-[Hexyl(methyl)phosphoryl]hexane is an organophosphorus compound characterized by a phosphorus atom bonded to a hexyl chain, a methyl group, and an oxygen atom (phosphoryl group). Its structure suggests applications in surfactants, lubricants, or chemical intermediates due to the polar phosphoryl group and lipophilic hexyl chain. While direct data for this compound are absent in the provided evidence, comparisons can be inferred from structurally related organophosphorus and hexane derivatives.

Properties

CAS No.

1831-65-8

Molecular Formula

C13H29OP

Molecular Weight

232.34 g/mol

IUPAC Name

1-[hexyl(methyl)phosphoryl]hexane

InChI

InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3

InChI Key

SXSPHZYWRUCEOB-UHFFFAOYSA-N

SMILES

CCCCCCP(=O)(C)CCCCCC

Canonical SMILES

CCCCCCP(=O)(C)CCCCCC

Other CAS No.

1831-65-8

Synonyms

Dihexyl(methyl)phosphine oxide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[hexyl(methyl)phosphoryl]hexane can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, dihexylmethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.

Industrial Production Methods: In an industrial setting, the production of phosphine oxide, dihexylmethyl- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity, ensuring high yields and purity of the final product.

Mechanism of Action

The mechanism of action of phosphine oxide, dihexylmethyl- involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various catalytic processes and chemical reactions. The compound’s phosphine oxide group can coordinate with metal centers, facilitating electron transfer and stabilizing reactive intermediates .

Comparison with Similar Compounds

Comparison with Organophosphorus Compounds

Ethyl S-2-diisopropylammoniumethyl Methylphosphonothiolate ()

  • Structure : Contains a methyl group on phosphorus, an ethyl chain, and a thiolate group.
  • Molecular Weight: ~337.8 g/mol (C₁₁H₂₇ClNO₂PS) .
  • Reactivity: The phosphoryl group (P=O) may exhibit different hydrolysis kinetics compared to phosphonothiolate (P=S) derivatives .
Table 1: Organophosphorus Compound Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-[Hexyl(methyl)phosphoryl]hexane C₁₃H₂₉O₂P ~248.3 (estimated) Phosphoryl, hexyl
Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate C₁₁H₂₇ClNO₂PS 337.8 Phosphonothiolate, ethyl

Comparison with Sulfur-Containing Hexane Derivatives

1-(Methylthio)hexane ()

  • Structure : Hexane with a methylthio (-S-CH₃) group.
  • Molecular Weight : 132.27 g/mol .
  • Physical Properties :
    • Boiling Point: ~154°C .
    • Density: 0.839 g/cm³ .
  • Key Differences: Polarity: The phosphoryl group in this compound introduces higher polarity compared to the non-polar thioether group, affecting solubility in polar solvents . Thermal Stability: Phosphoryl compounds generally exhibit higher thermal stability than sulfides due to stronger P=O bonds .
Table 2: Sulfur vs. Phosphorus Hexane Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Functional Group
This compound ~248.3 >200 (estimated) Phosphoryl
1-(Methylthio)hexane 132.27 154 Thioether

Comparison with Hexane-Based Solvents and Additives

Hexane in Phthalate Mixtures ()

  • Role : Hexane is a common solvent for phthalates like bis(2-ethylhexyl)phthalate .
  • Relevance: The hexyl chain in this compound may improve miscibility with non-polar solvents, similar to hexane’s role in phthalate formulations .

Hexyl Lithium ()

  • Reactivity : Hexyl lithium is highly reactive in organic synthesis .
  • Contrast : this compound, with a stable phosphoryl group, is likely less reactive, favoring applications requiring stability .

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